Dimercury diiodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

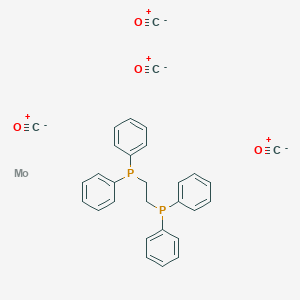

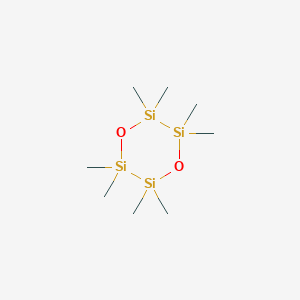

Dimercury diiodide is a compound that involves the dimercury(I) ion, which is characterized by a metal-metal bond between two mercury atoms. This ion is known to form stable compounds with various ligands, often in the presence of nonpolar solvents and weak Lewis bases. The dimercury(I) ion can form addition complexes with a variety of bonding systems, including those with nitrogen, phosphorus, arsenic, antimony, oxygen, sulfur, selenium, and tin elements .

Synthesis Analysis

The synthesis of dimercury(I) compounds often involves the reaction of dimercury(I) salts with Lewis bases. The stability of these compounds is enhanced by the use of nonpolar solvents and weak Lewis bases, as well as NH acidic nitrogen compounds. It is suggested that a wide range of dimercury(I) compounds can be formed under these conditions .

Molecular Structure Analysis

The molecular structure of dimercury(I) compounds can vary significantly. For example, in the case of dimercury(I) monofluorophosphate(V), the compound crystallizes in an orthorhombic space group and exhibits Hg2(2+) dumbbells and discrete PO3F2(-) anions. The Hg-Hg distance is typically around 2.5051(9) Å . In another example, tetrakis-(4-benzylpyridine)dimercury(I) perchlorate features a centrosymmetric cation with three-coordinate mercury atoms and a Hg-Hg bond length of 2.5084(7) Å .

Chemical Reactions Analysis

Dimercury(I) compounds can undergo various chemical reactions, including thermal decomposition. For instance, dimercury(I) monofluorophosphate(V) decomposes upon heating to form Hg2(P2O7) and Hg3(PO4)2 as decomposition products . The reactivity of dimercury(I) compounds is influenced by the nature of the ligands and the solvent system used during synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimercury(I) compounds are closely related to their molecular structure. For example, the vibrational spectra and solid-state NMR spectroscopy of dimercury(I) monofluorophosphate(V) provide insights into the bonding and electronic environment of the mercury atoms and the ligands. The compound also exhibits specific thermal behavior, with distinct decomposition products identified upon heating . The coordination environment of the mercury atoms can also influence the stability and reactivity of these compounds, as seen in the various structural types of dimercury(I) coordination compounds .

Wissenschaftliche Forschungsanwendungen

Dimercury(I) Compounds and Lewis Bases Interaction :

- Dimercury(I) salts react with Lewis bases in polar solvents, typically breaking the metal-metal bond in the dimercury(I) ion. Stable dimercury(I) compounds with E-Hg-Hg-E bonding (E = elements like N, P, As, Sb, O, S, Se, Sn) have been discovered, with successful preparations involving nonpolar solvents, weak Lewis bases, and NH acidic nitrogen compounds. This suggests a potential for forming more dimercury(I) compounds of this type (Brodersen, 1981).

Lithium-mediated Zincation Studies :

- Research on deprotonation of organic compounds using a mixture of ZnCl2.TMEDA and LiTMP showed that in the presence of certain solvents, dimer formation involving diiodides can occur. This study contributes to understanding the chemical behavior of similar dimer compounds in organic synthesis (Seggio et al., 2007).

Synthesis and Structural Analysis of Dimercury Compounds :

- The synthesis of 1,13-Bis(8-quinolyl)-1,4,7,10,13-pentaoxatridecane-dimercury(I)-diperchlorate and its crystal structure analysis demonstrate the potential of dimercury compounds in inorganic chemistry and material sciences. The study provides insights into the coordination of Hg22+ ions in complex structures (Brodersen & Zimmerhackl, 1991).

Mercury Cluster Compounds Research :

- Investigations into carbidohexarhenate cluster cores bicapped by mercury have shown the formation of new compounds with distinct structural and chemical properties. This research is significant for the study of metal cluster chemistry and its applications (Brand & Shapley, 2000).

Study of Indirect Coupling Constants in Dimercury Complexes :

- Research on the 1J(199Hg199Hg) coupling constant in asymmetric dimercury(2+) complexes has revealed the largest scalar couplings measured. This study is significant in the field of chemical physics and spectroscopy (Malleier et al., 2001).

Dimercury(I)-Nitrogen Donor Complexes :

- The preparation of dimercury(I) complexes with various nitrogen donor ligands demonstrates the versatility of dimercury compounds in forming stable complexes. This research has implications for understanding metal-ligand interactions in inorganic chemistry (Kepert & Taylor, 1974).

Supramolecular Hg(II), Cu(II), and Hg(II)/Cu(II) Complexes :

- The synthesis of sulfur-rich macrocycles leading to the formation of endocyclic monocopper(II) and exocyclic dimercury(II) complexes highlights the potential of dimercury compounds in supramolecular chemistry (Lee & Lee, 2011).

Vapor Phase Structural Studies of Dimeric Compounds :

- High-level computational methods were used to determine the structure and thermodynamics of dimeric tin diiodide, which provides insights into the behavior of similar dimer compounds under vapor phase conditions (Neizer et al., 2007).

Complex Formation with Dimercury Cations :

- The synthesis of the complex [(Hg2)2(H2O)N(CH2PO3)3H2] · H2O involving dimercury cations and its crystal structure analysis provide valuable information on the coordination chemistry of dimercury ions (Somov et al., 2016).

Safety And Hazards

Dimercury diiodide is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety measures include not breathing dust, not getting it in eyes, on skin, or on clothing, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, avoiding release to the environment, wearing protective gloves and clothing, and wearing respiratory protection .

Eigenschaften

IUPAC Name |

iodomercury |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Hg.2HI/h;;2*1H/q2*+1;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKKKEPYKOOXLG-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Hg].I[Hg] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Hg2I2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimercury diiodide | |

CAS RN |

15385-57-6 |

Source

|

| Record name | Mercury iodide (Hg2I2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15385-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-](/img/structure/B101361.png)